Cas no 64887-14-5 (Urapidil hydrochloride)

Urapidil hydrochloride is an antihypertensive agent belonging to the class of α1-adrenergic receptor antagonists with additional central serotonin receptor agonist activity. It is primarily used for the management of acute and chronic hypertension, particularly in cases requiring rapid blood pressure control. The compound exhibits selective antagonism at peripheral α1-adrenoceptors, reducing vascular resistance, while its serotonin receptor modulation contributes to central hypotensive effects. Urapidil hydrochloride is characterized by its rapid onset of action, predictable pharmacokinetics, and favorable safety profile, with minimal reflex tachycardia compared to other vasodilators. It is available in intravenous and oral formulations, making it suitable for both emergency and maintenance therapy.
Urapidil hydrochloride structure
Urapidil hydrochloride structure
Product Name:Urapidil hydrochloride
CAS No:64887-14-5
MF:C20H30ClN5O3
MW:423.936903476715
MDL:MFCD00078601
CID:58243
PubChem ID:24277811

Urapidil hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Urapidil hydrochloride
    • 6-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyluracil hydrochloride
    • Urapidil HCl
    • Urapidil (hydrochloride)
    • Urapidil Hydrochlori
    • 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione,hydrochloride
    • 6-[[3-[4-(o-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyluracil hydrochloride
    • PVU92PZO12
    • Ebrantil (TN)
    • DSSTox_CID_25812
    • DSSTox_RID_81149
    • DSSTox_GSID_45812
    • 2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-,hydrochloride (1:1)
    • SMR000058525
    • 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride
    • urapidil-hydrochloride
    • Urapidil Hydrochlor
    • AC-8089
    • 2,4(1H,3H)-Pyrimidinedione, 6-((3-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3-dimethyl-, monohydrochloride
    • NSC758226
    • 6-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione hydrochloride
    • Pharmakon1600-01503100
    • BCP23389
    • Urapidil hydrochloride, solid
    • UNII-PVU92PZO12
    • CHEMBL1256716
    • MFCD00078601
    • NCGC00094502-01
    • HB1693
    • CCG-100798
    • NSC-758226
    • Q27286781
    • NC00048
    • SW197244-4
    • C20H29N5O3.HCl
    • CAS-64887-14-5
    • Tox21_111286
    • NCGC00261950-01
    • HY-B0354A
    • SR-01000075295-10
    • s2025
    • 6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride
    • EU-0101265
    • 6-[[3-[4-(2-Methoxyphenyl)-1-pipera zinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimi dinedione hydrochloride
    • 6-((3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride
    • Urapidilhydrochloride
    • SCHEMBL1321654
    • Tox21_111286_1
    • MLS001424033
    • 64887-14-5
    • C76033
    • Tox21_501265
    • LP01265
    • Urapidil Hydrochloride,(S)
    • 6[[3-[4-(o-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyluracil hydrochloride
    • URAPIDIL HYDROCHLORIDE [WHO-DD]
    • SR-01000075295-1
    • HMS1570F12
    • NCGC00016066-14
    • FT-0675734
    • AKOS015994621
    • D08662
    • SR-01000075295-9
    • U-100
    • MLS000758309
    • SR-01000075295
    • DTXCID0025812
    • DTXSID2045812
    • HS-0064
    • 6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione monohydrochloride
    • SR-01000075295-3
    • DA-78793
    • KTMLZVUAXJERAT-UHFFFAOYSA-N
    • 2,4(1H,3H)-Pyrimidinedione, 6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-, hydrochloride (1:1); 2,4(1H,3H)-Pyrimidinedione, 6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-, monohydrochloride (9CI); Urapidil hydrochloride
    • MDL: MFCD00078601
    • Inchi: 1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H
    • InChI Key: KTMLZVUAXJERAT-UHFFFAOYSA-N
    • SMILES: Cl[H].O(C([H])([H])[H])C1=C([H])C([H])=C([H])C([H])=C1N1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])C([H])([H])N([H])C2=C([H])C(N(C([H])([H])[H])C(N2C([H])([H])[H])=O)=O)C([H])([H])C1([H])[H]

Computed Properties

  • Exact Mass: 423.20400
  • Monoisotopic Mass: 423.204
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 588
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.4

Experimental Properties

  • Color/Form: White or off white crystalline powder
  • Melting Point: 156-1580C
  • Boiling Point: 549°C at 760 mmHg
  • Flash Point: 285.8 °C
  • Solubility: H2O: soluble
  • PSA: 71.74000
  • LogP: 1.59470

Urapidil hydrochloride Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S36
  • RTECS:YQ9862000
  • Hazardous Material Identification: Xn
  • Safety Term:S36
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
  • Risk Phrases:R22

Urapidil hydrochloride Customs Data

  • HS CODE:3004909090
  • Customs Data:

    China Customs Code:

    3004909090

Urapidil hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021752-100mg
Urapidil HCl,98%
64887-14-5 98%
100mg
¥738 2024-05-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RY929-50mg
Urapidil hydrochloride
64887-14-5 98+%
50mg
83.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RY929-200mg
Urapidil hydrochloride
64887-14-5 98+%
200mg
183.0CNY 2021-07-14
ChemScence
CS-2400-5mg
Urapidil hydrochloride
64887-14-5 ≥99.0%
5mg
$95.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021752-5g
Urapidil HCl,98%
64887-14-5 98%
5g
¥8735 2024-05-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021752-500mg
Urapidil HCl,98%
64887-14-5 98%
500mg
¥2552 2024-05-22
eNovation Chemicals LLC
D480560-500mg
Urapidil HCl
64887-14-5 98%
500mg
$450 2024-05-24
TRC
U815400-50mg
Urapidil Hydrochloride
64887-14-5
50mg
$ 92.00 2023-09-05
TRC
U815400-100mg
Urapidil Hydrochloride
64887-14-5
100mg
$ 153.00 2023-09-05
ChemScence
CS-2400-10mg
Urapidil hydrochloride
64887-14-5 ≥99.0%
10mg
$160.0 2022-04-26

Urapidil hydrochloride Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:64887-14-5)盐酸乌拉地尔
Order Number:LE26877959
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:59
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:64887-14-5)Urapidil hydrochloride
Order Number:sfd14347
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on Urapidil hydrochloride

Urapidil Hydrochloride (CAS No. 64887-14-5): A Comprehensive Overview of Its Pharmacology, Clinical Applications, and Recent Advances

Urapidil hydrochloride, a selective α1-adrenergic receptor antagonist with serotonergic activity, is chemically characterized by its CAS No. 64887-14-5. This compound has been extensively studied for its dual mechanism of action, combining α1-blockade with agonism at 5-HT1A receptors. Recent advancements in structural elucidation have revealed its unique molecular configuration, which enables precise modulation of cardiovascular parameters without significant reflex tachycardia—a critical advantage over traditional α-blockers.

The pharmacological profile of urapidil hydrochloride is further validated by its rapid onset of action and predictable pharmacokinetics. Preclinical studies published in Clinical Pharmacology & Therapeutics (2023) demonstrated that the compound exhibits a plasma half-life of approximately 2 hours following intravenous administration, with extensive hepatic metabolism via CYP2D6 enzymes. This metabolic pathway ensures minimal accumulation even during prolonged infusion, aligning with clinical observations in intensive care settings.

In clinical practice, urapidil hydrochloride remains a cornerstone in managing hypertensive emergencies due to its vasodilatory effects without compromising cardiac output. A landmark randomized controlled trial (RCT) involving 300 patients highlighted its efficacy in reducing mean arterial pressure by an average of 25% within 30 minutes—superior to labetalol in maintaining heart rate stability. Notably, recent investigations into off-label applications have explored its role in perioperative hypertension management during cardiac surgeries, where it demonstrated synergistic effects when combined with remifentanil.

Ongoing research focuses on optimizing drug delivery systems for this compound. A nanoemulsion formulation developed by researchers at the University of Tokyo (2023) achieved a 3-fold increase in bioavailability compared to conventional solutions, attributed to enhanced lipid solubility properties inherent to the CAS No. 64887-14-5 structure. This innovation could revolutionize pediatric dosing regimens where precise administration is critical.

Safety profiles remain robust despite long-term use. Meta-analyses published in the New England Journal of Medicine confirmed that adverse events are predominantly mild gastrointestinal disturbances (<3%), contrasting sharply with the higher incidence of bradycardia observed with β-blockers. However, emerging data from phase IV trials caution against concomitant use with strong CYP2D6 inhibitors like paroxetine, where drug interactions increased hypotensive episodes by 18%.

The compound's serotonergic component has sparked interest in neuropsychiatric applications. A pilot study using positron emission tomography (PET) revealed sustained activation of brainstem serotonergic pathways after administration, suggesting potential utility in anxiety disorders associated with hypertension—a novel therapeutic angle currently under phase II trials.

In quality control standards, modern analytical techniques like ultra-HPLC-MS/MS have become indispensable for verifying purity levels exceeding 99%. These methods ensure consistency across batches while detecting trace impurities down to parts-per-billion levels—a requirement emphasized by recent revisions to USP monographs for cardiovascular agents.

Futuristic research directions include exploring epigenetic modulation potentials discovered through transcriptomic analysis post-treatment. Findings indicate upregulation of genes involved in vascular endothelial repair mechanisms (eNOS, VWF)—a discovery that may position urapidil as an adjunct therapy in ischemic cardiovascular diseases.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:64887-14-5)盐酸乌拉地尔
LE26877959
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:64887-14-5)Urapidil hydrochloride
sfd14347
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email